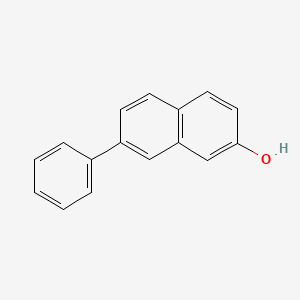

7-Phenylnaphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFRZWHPLMDWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Phenylnaphthalen 2 Ol and Analogous Structures

Evolution of Naphthalene (B1677914) and Substituted Naphthol Synthesis Approaches

The synthesis of the naphthalene core and its hydroxylated derivatives, naphthols, has a rich history, transitioning from classical methods to highly sophisticated modern techniques. Historically, naphthalene was primarily obtained from coal tar, a byproduct of coal distillation. ijrpr.com Early laboratory syntheses often involved harsh conditions and lacked regiochemical control. Traditional methods for introducing substituents onto the naphthalene ring relied heavily on electrophilic aromatic substitution, but controlling the position of substitution on an already substituted naphthalene ring proved to be a significant challenge. nih.gov

The development of new synthetic routes has been driven by the importance of polysubstituted naphthalenes and naphthols in various fields, including pharmaceuticals and materials science. nih.gov Modern approaches aim to overcome the limitations of classical methods by offering greater control over regioselectivity and functional group tolerance. csir.co.za These contemporary strategies often involve the construction of the naphthalene skeleton from acyclic precursors or the functionalization of a pre-existing naphthalene ring using advanced catalytic systems. researchgate.netthieme-connect.com This evolution has led to a diverse toolbox of reactions, including cycloaddition reactions, rearrangements, and transition metal-catalyzed processes, which provide more efficient and selective access to complex naphthalene derivatives like 7-Phenylnaphthalen-2-ol. csir.co.za

Direct Synthesis and Derivatization of Phenylnaphthalene Scaffolds

The direct introduction of a phenyl group onto a naphthalene scaffold or the derivatization of a pre-existing phenylnaphthalene core are key strategies for accessing compounds like this compound. These methods can be broadly categorized into transition metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution routes.

Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a powerful and versatile approach for the synthesis of biaryl compounds, including phenylnaphthalenes. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose. thieme-connect.com

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is particularly well-suited for the synthesis of biaryl compounds like this compound, typically by coupling a naphthyl halide or triflate with a phenylboronic acid derivative, or vice versa.

The versatility of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. For the synthesis of this compound, a common approach would involve the coupling of a 7-halo-2-naphthol derivative (e.g., 7-bromo-2-naphthol) with phenylboronic acid. The hydroxyl group of the naphthol may require protection depending on the specific reaction conditions.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. A variety of palladium catalysts and phosphine ligands have been developed to optimize the reaction for different substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 7-Bromo-2-(methoxymethoxy)naphthalene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >95 |

| 1-Bromo-2-naphthylphosphonate | Phenylboronic acid | Pd(OAc)₂ (5) | Ligand 12 (10) | K₃PO₄ | Toluene | 80 | High |

Data compiled from various sources for analogous reactions. Yields are representative and can vary based on specific substrate and reaction optimization.

Palladium catalysts are central to a variety of cross-coupling reactions beyond the Suzuki-Miyaura protocol that can be applied to the synthesis of this compound. These reactions often involve the direct C-H arylation of naphthols or the coupling of naphthol derivatives with various arylating agents. The development of highly active and selective palladium catalysts has enabled the functionalization of positions on the naphthalene ring that were previously difficult to access.

Palladium precursors such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used in combination with a variety of phosphine or N-heterocyclic carbene (NHC) ligands to generate the active catalytic species in situ. tcichemicals.commatthey.com The choice of ligand is crucial for the efficiency and selectivity of the reaction.

Recent advancements have focused on the direct C-H arylation of naphthalenes, which avoids the need for pre-functionalization with a halide or triflate. While this approach is highly atom-economical, controlling the regioselectivity can be challenging. For 2-naphthol (B1666908), the electron-donating hydroxyl group directs electrophilic attack primarily to the 1- and 3-positions. Therefore, achieving arylation at the 7-position via direct C-H activation would require a directing group strategy or a catalyst system that favors this specific position.

Palladium-catalyzed intramolecular α-arylation and aromatization cascades have also been developed for the synthesis of polysubstituted 2-naphthols, demonstrating the versatility of palladium catalysis in constructing complex naphthol frameworks. bohrium.com

Electrophilic Aromatic Substitution Routes

Electrophilic aromatic substitution (EAS) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. In the context of synthesizing this compound, EAS could potentially be used to introduce a phenyl group onto a 2-naphthol derivative. However, the regioselectivity of EAS on substituted naphthalenes can be complex.

For 2-naphthol, the hydroxyl group is an activating, ortho-, para-directing group. This means that electrophilic substitution is favored at the 1-position (ortho) and to a lesser extent at the 3-position (ortho). study.com Directing an electrophile to the 7-position in the presence of a strongly activating hydroxyl group at the 2-position is a significant challenge.

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution and is divided into two main types: alkylation and acylation. wikipedia.org

Friedel-Crafts Alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While this reaction can introduce alkyl groups, the direct phenylation of naphthalene using a phenyl halide is generally not feasible under Friedel-Crafts conditions. Furthermore, the reaction is prone to issues such as carbocation rearrangements and polyalkylation, and the regioselectivity on substituted naphthalenes can be difficult to control. stackexchange.com For naphthalene itself, alkylation with bulky alkyl groups tends to favor the β-position (2-position) due to steric hindrance at the α-position (1-position). stackexchange.com

Friedel-Crafts Acylation involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. libretexts.org This reaction introduces an acyl group, which can then be converted to an alkyl group via reduction. For the synthesis of a phenylnaphthalene, one could envision the acylation of naphthalene with benzoyl chloride to introduce a benzoyl group, followed by reduction. However, the regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on the reaction conditions, including the solvent and the nature of the acylating agent. myttex.net In many cases, a mixture of α- and β-acylated products is obtained. For 2-naphthol derivatives, the strong activating effect of the hydroxyl group would likely direct acylation to the 1- or 3-positions.

Due to these regioselectivity challenges, Friedel-Crafts reactions are generally less suitable for the direct and selective synthesis of this compound compared to modern cross-coupling methodologies.

Radical-Mediated Arylation Reactions.

Annulation and Cyclization Pathways for Naphthalene Ring Construction.

Building the naphthalene ring system from simpler precursors is a versatile strategy that allows for the introduction of a wide range of substituents with high regiocontrol. These methods often involve annulation or cyclization reactions.

The electrophilic cyclization of alkynes provides a mild and efficient method for the regioselective synthesis of polysubstituted naphthalenes and 2-naphthols. nih.govacs.org This 6-endo-dig cyclization of arene-containing propargylic alcohols can be initiated by various electrophiles such as ICl, I₂, Br₂, NBS, and PhSeBr. nih.govacs.org The reaction proceeds through an anti-attack of the electrophile and the aromatic ring on the alkyne, forming a cationic intermediate which then deprotonates and dehydrates to afford the naphthalene product. nih.gov

This methodology is compatible with a variety of functional groups and has been successfully applied to the synthesis of substituted carbazoles and dibenzothiophenes. nih.govacs.org For example, the reaction of 1-phenyl-2-propyn-1-ol with I₂ and NaHCO₃ in acetonitrile yields 1-iodo-2-naphthol. The choice of electrophile can influence the reaction's efficiency; for instance, ICl often provides higher yields than I₂. nih.gov

| Electrophile | Product | Yield |

|---|---|---|

| I₂ | 1-iodo-2-naphthol | Good nih.gov |

| ICl | 1-iodo-2-naphthol | Higher than I₂ nih.gov |

| Br₂ | 1-bromo-2-naphthol | 89% nih.gov |

| NBS | 1-bromo-2-naphthol | Lower than Br₂ nih.gov |

Brønsted acid-catalyzed benzannulation reactions have emerged as a powerful metal-free method for the synthesis of substituted naphthalenes. semanticscholar.orgoup.com These reactions typically involve the reaction of 2-(phenylethynyl)benzaldehyde with alkynes under microwave irradiation in the presence of a Brønsted acid. semanticscholar.orgoup.com Various fluoro-substituted carboxylic acids, such as trifluoroacetic acid, pentafluoropropionic acid, and heptafluorobutyric acid, have been shown to effectively catalyze this transformation, leading to the formation of 2,3-disubstituted naphthalenes. oup.com

In a related approach, a relay catalysis system involving Au(I) and a Brønsted acid has been developed for the tandem benzannulation of alkynylbenzaldehydes and styrenes. acs.orgacs.org This reaction sequence includes Au(I)-catalyzed alkyne cycloisomerization, an oxa-[4+2]-cycloaddition, an α-ketol rearrangement, and aromatization to yield substituted naphthalenes in moderate to good yields. acs.orgacs.org The resulting naphthalene derivatives can then undergo further Brønsted acid-catalyzed Friedel-Crafts reactions to form more complex polycyclic aromatic compounds like chrysenes. acs.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Betti reaction, a modification of the Mannich reaction, is a prominent example of an MCR used to synthesize aminobenzylnaphthols from 2-naphthol, an aldehyde, and an amine. This reaction is advantageous due to its operational simplicity and the ability to generate structural diversity.

Recently, ruthenium-catalyzed three-component tandem reactions of naphthalenes with olefins and alkyl bromides have been developed. rsc.orgrsc.org This method allows for the modular and concise synthesis of multifunctional naphthalenes with high chemoselectivity and site-selectivity. rsc.orgrsc.org The use of a phosphine-coordinated ruthenium catalyst is key to overcoming competing two-component reactions and achieving the desired three-component coupling. rsc.orgrsc.org

Regioselectivity and Stereochemical Considerations in Synthetic Transformations.

Controlling regioselectivity and stereochemistry is a critical aspect of synthesizing specifically substituted naphthalenes. In the electrophilic substitution of 1,1'-bi-2-naphthol (BINOL), the regioselectivity is highly dependent on the electronic properties of the substituents on the 2,2'-hydroxyl groups. nih.gov For instance, protecting the hydroxyl groups as acetates can shift the position of bromination from the 6-position to the 5-position. nih.gov

In palladium-catalyzed arylative dearomatization of 1-naphthols, the use of a sulfonated chiral phosphine ligand, sSPhos, is crucial for controlling enantioselectivity. acs.org This ligand is believed to engage in attractive electrostatic interactions with the substrate, which not only dictates the stereochemical outcome but also accelerates the reaction, likely by facilitating the initial palladation step. acs.org Furthermore, the regioselectivity of C-H arylation of 1-naphthols can be influenced by the reaction mechanism, with some methods favoring C2 substitution and others, under specific conditions, achieving C4-selective arylation. acs.org

Control of Substitution Patterns on Naphthalene and Phenyl Rings

Achieving regioselectivity in the functionalization of naphthalene derivatives is a critical aspect of synthesizing specifically substituted compounds like this compound. The directing effects of existing substituents on the naphthalene ring play a crucial role in determining the position of incoming groups.

In the case of 2-naphthol, electrophilic substitution reactions typically favor the C1 and C6 positions. Therefore, direct phenylation of 2-naphthol is unlikely to yield the desired 7-phenyl isomer selectively. A more controlled approach involves the use of a pre-functionalized naphthalene core where a leaving group, such as a halogen, is already present at the desired position for cross-coupling.

The synthesis of the key intermediate, 7-bromo-2-naphthol, demonstrates a strategy for controlling the substitution pattern. Starting with 2,7-dihydroxynaphthalene, one of the hydroxyl groups can be selectively protected or converted to a methoxy group, followed by bromination. The regioselectivity of the bromination is influenced by the electronic properties of the existing substituents. Subsequent deprotection or demethylation affords the 7-bromo-2-naphthol precursor, ensuring that the subsequent Suzuki-Miyaura coupling occurs at the C7 position chemicalbook.comchemicalbook.com.

Strategies for controlling substitution on the phenyl ring are more straightforward and are typically achieved by using a appropriately substituted phenylboronic acid in the Suzuki-Miyaura coupling reaction. A wide variety of substituted phenylboronic acids are commercially available or can be readily synthesized, allowing for the introduction of various functional groups onto the phenyl ring of the final product.

Enantioselective Synthetic Protocols (if applicable to chiral analogues)

While this compound itself is not chiral, certain derivatives with restricted rotation around the C-C single bond connecting the naphthalene and phenyl rings can exhibit atropisomerism, a form of axial chirality. This is particularly relevant for analogues bearing bulky substituents at the ortho positions of the phenyl ring and/or the C6 and C8 positions of the naphthalene ring, which hinder free rotation.

The enantioselective synthesis of such chiral biaryls can be achieved through atroposelective cross-coupling reactions, most notably the asymmetric Suzuki-Miyaura coupling. This approach utilizes a chiral palladium catalyst, typically composed of a palladium precursor and a chiral phosphine ligand. The chiral ligand coordinates to the palladium center and creates a chiral environment that influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer over the other.

While specific enantioselective protocols for chiral analogues of this compound are not extensively reported in the literature, general principles of atroposelective Suzuki-Miyaura coupling can be applied. The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral monophosphine and diphosphine ligands have been developed for this purpose.

It is important to note that the applicability of enantioselective synthesis is contingent on the existence of stable atropisomers of the target molecule. For many derivatives of this compound, the rotational barrier around the aryl-aryl bond may not be sufficiently high to allow for the isolation of stable enantiomers at room temperature.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of recyclable catalysts and the development of environmentally benign reaction conditions and solvents.

Utilization of Recyclable Catalytic Systems

The palladium catalysts traditionally used in Suzuki-Miyaura coupling reactions are often homogeneous, which can lead to challenges in catalyst recovery and product contamination with residual metal. To address this, significant research has focused on the development of heterogeneous and recyclable palladium catalysts.

These recyclable catalysts typically involve immobilizing palladium species onto a solid support. Various materials have been explored as supports, including:

Magnetic Nanoparticles: Palladium nanoparticles supported on magnetic cores (e.g., Fe3O4) allow for easy separation of the catalyst from the reaction mixture using an external magnet researchgate.net. These catalysts have shown high activity and can be reused for multiple reaction cycles with minimal loss of efficiency.

Polymers: Hypercrosslinked polymers functionalized with ligands that can coordinate with palladium have been developed as robust and recyclable catalysts for Suzuki-Miyaura reactions nih.gov.

Silica: Palladium complexes can be immobilized on silica nanoparticles, providing a high surface area for the reaction and facilitating catalyst recovery through filtration researchgate.net.

Zeolites: Palladium-doped zeolites have been investigated as catalysts for Suzuki-Miyaura coupling, offering the benefits of a well-defined porous structure and thermal stability nih.gov.

Table 1: Examples of Recyclable Palladium Catalysts for Suzuki-Miyaura Coupling

| Catalyst Support | Catalyst Description | Recycling Method | Reference |

| Magnetic Nanoparticles | Pd on Fe3O4/Reduced Graphene Oxide | Magnetic Separation | researchgate.net |

| Hypercrosslinked Polymer | Palladium on Triazolyl-functionalized Polymer | Filtration | nih.gov |

| Silica Nanoparticles | N-heterocyclic carbene–Pd complexes on Silica | Filtration/Centrifugation | researchgate.net |

| Zeolite | Pd-H-Beta Zeolite | Filtration | nih.gov |

Development of Environmentally Benign Reaction Conditions and Solvents

Traditional Suzuki-Miyaura reactions often employ volatile and potentially toxic organic solvents such as toluene, dioxane, or dimethylformamide (DMF). A key aspect of green chemistry is the replacement of these solvents with more environmentally friendly alternatives.

For the synthesis of this compound and related compounds, several greener solvent systems have been investigated for the Suzuki-Miyaura coupling:

Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. Suzuki-Miyaura reactions can be successfully carried out in aqueous media, often with the aid of water-soluble ligands or phase-transfer catalysts researchgate.net.

Ethanol-Water Mixtures: A mixture of ethanol and water provides a versatile solvent system that can dissolve a wider range of substrates than water alone while maintaining a favorable environmental profile nih.gov.

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising green alternative to tetrahydrofuran (THF) and other ether-based solvents slideshare.netorganic-chemistry.org.

Cyrene™ (dihydrolevoglucosenone): This bio-based solvent is a viable replacement for reprotoxic dipolar aprotic solvents like NMP and DMF mdpi.com.

Solvent-Free Conditions: In some cases, Suzuki-Miyaura reactions can be performed under solvent-free conditions, for example, by using a vibratory ball mill nih.gov. This approach completely eliminates the need for a reaction solvent, significantly reducing waste.

The development of these greener reaction conditions, combined with the use of recyclable catalysts, offers a more sustainable and environmentally responsible approach to the synthesis of this compound.

Table 2: Green Solvents for Suzuki-Miyaura Coupling Reactions

| Solvent | Classification | Advantages | Reference |

| Water | Aqueous | Non-toxic, non-flammable, inexpensive | researchgate.net |

| Ethanol/Water | Aqueous/Organic Mixture | Good solvating power, renewable component | nih.gov |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived Ether | Renewable, less hazardous than THF | slideshare.netorganic-chemistry.org |

| Cyrene™ | Bio-derived Aprotic | Biodegradable, non-toxic alternative to DMF/NMP | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map out the complete connectivity and spatial relationships of atoms within the 7-Phenylnaphthalen-2-ol molecule.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the coupling constants (J) between nuclei reveal through-bond connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons on both the naphthalene (B1677914) and phenyl rings, as well as a characteristic signal for the hydroxyl proton. The integration of these signals corresponds to the number of protons in a given environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts differentiate between aromatic carbons, carbons bearing substituents (like the hydroxyl group), and the quaternary carbons at the ring junctions.

Detailed ¹H and ¹³C NMR data for 6-phenylnaphthalen-2-ol (B3328498) are presented below.

Interactive Table: ¹H NMR Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.78 | d, J=8.5 Hz | 1H | Naphthalene H |

| 7.73 | d, J=8.8 Hz | 1H | Naphthalene H |

| 7.65-7.61 | m | 2H | Phenyl H |

| 7.58 | s | 1H | Naphthalene H |

| 7.47-7.42 | m | 2H | Phenyl H |

| 7.35-7.30 | m | 1H | Phenyl H |

| 7.29 | dd, J=8.8, 2.2 Hz | 1H | Naphthalene H |

| 7.12 | d, J=2.3 Hz | 1H | Naphthalene H |

Interactive Table: ¹³C NMR Data of this compound (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 153.29 | C-OH |

| 141.03 | Quaternary C |

| 137.91 | Quaternary C |

| 134.19 | Quaternary C |

| 129.80 | Quaternary C |

| 129.56 | Naphthalene CH |

| 128.84 | Phenyl CH |

| 127.27 | Phenyl CH |

| 127.18 | Phenyl CH |

| 126.96 | Naphthalene CH |

| 126.75 | Naphthalene CH |

| 124.36 | Naphthalene CH |

| 124.08 | Naphthalene CH |

| 118.06 | Naphthalene CH |

While specific 2D NMR experimental data for this compound are not detailed in readily available literature, these techniques are indispensable for confirming the assignments made from 1D spectra.

Correlation Spectroscopy (COSY): A COSY experiment would reveal proton-proton couplings within the molecule. Cross-peaks would appear between signals of protons that are coupled, typically those on adjacent carbons. This would definitively establish the connectivity of the protons on the phenyl ring and separately on the naphthalene core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is crucial for identifying longer-range (2- to 3-bond) correlations between protons and carbons. This technique would be instrumental in piecing together the molecular puzzle by connecting fragments. For instance, it would show correlations from the phenyl protons to the naphthalene carbon they are attached to (C-7), confirming the position of the phenyl substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum would reveal through-space proximities, such as between protons on the phenyl ring and adjacent protons on the naphthalene ring, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Investigation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound, deduce its elemental formula, and investigate its structure through analysis of fragmentation patterns.

HRESIMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, HRESIMS analysis confirms the molecular formula C₁₆H₁₂O.

Interactive Table: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

This precise mass measurement provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. Further investigation using tandem mass spectrometry (MS/MS) would involve inducing fragmentation of the molecular ion and analyzing the resulting fragment ions to provide further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Although a specific experimental spectrum for this compound is not presented, the expected characteristic absorption bands can be predicted based on its structure.

Interactive Table: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3550-3200 | O-H stretch (broad) | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1620-1580 | C=C stretch | Aromatic Ring |

| ~1500-1400 | C=C stretch | Aromatic Ring |

| ~1260-1180 | C-O stretch | Phenol |

The most prominent feature would be a broad absorption band in the high-wavenumber region, characteristic of the O-H stretching of the hydroxyl group. The presence of sharp bands just above 3000 cm⁻¹ and multiple bands in the 1620-1400 cm⁻¹ region would confirm the aromatic nature of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. The extensive conjugation in this compound, encompassing both the naphthalene and phenyl rings, is expected to give rise to strong UV absorptions.

While specific experimental absorption maxima (λ_max) are not available, the spectrum would be expected to show multiple strong absorption bands, characteristic of π → π* electronic transitions within the extended aromatic system. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents like the hydroxyl group, which can cause shifts in the absorption maxima. Analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

For this compound, single-crystal X-ray diffraction analysis has provided definitive insights into its solid-state structure. The compound crystallizes in a monoclinic system with the space group P2₁/n rsc.org. This specific space group indicates that the crystal lattice possesses a center of inversion and a screw axis.

The detailed crystallographic data obtained for this compound are summarized in the table below. These parameters precisely define the unit cell, which is the fundamental repeating unit of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Chemical Reactivity and Transformation Pathways of 7 Phenylnaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) and Phenyl Moieties

The hydroxyl group (-OH) of 7-Phenylnaphthalen-2-ol is a potent activating group, directing electrophilic attacks primarily to the ortho and para positions of the naphthalene ring. Consequently, substitution is expected to occur preferentially at the C1 and C3 positions. The phenyl substituent at the 7-position is on the second ring and is not expected to significantly influence the regioselectivity of reactions on the hydroxyl-bearing ring.

The halogenation of this compound is anticipated to proceed readily due to the activating nature of the hydroxyl group. Based on studies of analogous 2-naphthol (B1666908) systems, bromination and chlorination are expected to yield primarily the 1-halo-7-phenylnaphthalen-2-ol. The regioselectivity is governed by the formation of the most stable carbocation intermediate, which is achieved when the electrophile attacks the C1 position.

| Halogenating Agent | Expected Major Product | Reaction Conditions |

| Bromine (Br₂) in Acetic Acid | 1-Bromo-7-phenylnaphthalen-2-ol | Room Temperature |

| Sulfuryl Chloride (SO₂Cl₂) | 1-Chloro-7-phenylnaphthalen-2-ol | Inert Solvent |

| N-Bromosuccinimide (NBS) | 1-Bromo-7-phenylnaphthalen-2-ol | Radical Initiator |

This table presents expected outcomes based on the reactivity of 2-naphthol.

Under more forcing conditions, di- or even tri-halogenated products could be formed, with substitution likely occurring at the 1, 3, and 6 positions.

Nitration of this compound is expected to be a facile reaction, yielding mononitro derivatives under mild conditions. The primary product anticipated is 1-nitro-7-phenylnaphthalen-2-ol. The use of stronger nitrating agents or harsher reaction conditions can lead to the formation of dinitro or even trinitro compounds. The second and third nitro groups are likely to be introduced at the C6 and C8 positions of the naphthalene ring system.

| Nitrating Agent | Expected Product(s) | Notes |

| Dilute Nitric Acid | 1-Nitro-7-phenylnaphthalen-2-ol | Mild conditions favor monosubstitution |

| Concentrated Nitric Acid/Sulfuric Acid | 1,6-Dinitro-7-phenylnaphthalen-2-ol | Harsher conditions can lead to dinitration |

| Acetyl Nitrate | 1-Nitro-7-phenylnaphthalen-2-ol | Can be a milder alternative for mononitration |

This table outlines the expected nitration products based on established procedures for naphthol derivatives.

The formation of polynitro derivatives is a complex process and can be accompanied by oxidation and degradation of the starting material, especially under aggressive nitrating conditions.

Oxidation and Reduction Chemistry of the Hydroxyl Group and Aromatic Rings

The phenolic hydroxyl group and the aromatic rings of this compound are susceptible to both oxidation and reduction reactions. Oxidation can lead to the formation of quinones or coupling products. For instance, oxidative coupling of 2-naphthol is a well-known method for the synthesis of BINOL (1,1'-bi-2-naphthol), and similar reactivity could be expected for this compound. Advanced oxidation processes can lead to the degradation of the aromatic system, yielding smaller molecules such as benzoic acid and various naphthalenediones.

Electrochemical oxidation of 2-naphthol has been shown to produce polymeric films on electrode surfaces, suggesting that this compound could undergo similar electropolymerization.

Reduction of the naphthalene ring system requires forcing conditions, such as high-pressure hydrogenation over a metal catalyst. Under such conditions, the phenyl ring would also be susceptible to reduction. Azo derivatives of 2-naphthol have been shown to undergo reduction to the corresponding amines via a hydrazo intermediate.

Functional Group Interconversions and Derivatization of the Hydroxyl Moiety

The hydroxyl group of this compound is a versatile functional handle for the synthesis of a wide range of derivatives.

Etherification: The phenolic proton can be readily removed by a base, such as sodium hydroxide, to form the corresponding naphthoxide ion. This nucleophile can then react with alkyl halides in a Williamson ether synthesis to produce alkyl naphthyl ethers. wvu.edu

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions will yield the corresponding naphthyl esters. acs.org

| Reaction Type | Reagents | Product Class |

| Etherification | Alkyl Halide, Base (e.g., NaOH) | Alkyl 7-phenylnaphthalen-2-yl ethers |

| Esterification | Acyl Chloride, Pyridine | 7-Phenylnaphthalen-2-yl esters |

| Esterification | Carboxylic Anhydride, Acid Catalyst | 7-Phenylnaphthalen-2-yl esters |

Mechanistic Investigations of Novel Reactions Involving this compound

While specific mechanistic studies on this compound are not widely documented, insights can be drawn from computational and experimental investigations of 2-naphthol. For example, the mechanism of a novel amination reaction of 2-naphthol with N-methyl-N-phenylhydrazine has been elucidated using density functional theory (DFT). nih.govresearchgate.net These studies revealed that the reaction proceeds via an α-amination pathway, which is energetically more favorable than other potential routes. nih.govresearchgate.net

Similarly, the mechanism of hydroxyl radical-induced oxidation of 2-naphthol has been investigated through pulse radiolysis and DFT calculations. nih.govacs.org These studies have identified the primary sites of radical attack and the nature of the transient intermediates formed. nih.govacs.org Such mechanistic understanding is crucial for controlling the outcomes of reactions and for designing novel synthetic transformations. It is plausible that the phenyl group at the 7-position could subtly influence the energetics of these reaction pathways through long-range electronic effects.

Theoretical and Computational Investigations of 7 Phenylnaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern chemical research.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 7-Phenylnaphthalen-2-ol, DFT calculations are employed to determine its optimized molecular geometry, electronic energy, and other ground-state properties. By solving the Kohn-Sham equations, the electron density distribution can be mapped, which in turn reveals crucial information about the molecule's stability and reactivity.

DFT studies on substituted phenols and naphthalenes have shown that the introduction of substituents significantly modifies the electronic structure of the ring system. For instance, the phenyl group in this compound is expected to influence the electron density across the naphthalene (B1677914) core through both inductive and resonance effects. These calculations can precisely predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy | Value (Hartrees) |

| Dipole Moment | Value (Debye) |

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from DFT calculations. Actual values would require specific computational studies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, which can act as an electron donor. Conversely, the LUMO is likely distributed over the entire π-conjugated system, including the phenyl ring, ready to accept electrons. Analysis of the spatial distribution of these orbitals provides insights into the regions of the molecule most susceptible to electrophilic and nucleophilic attack. nih.gov The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from FMO analysis. Actual values would require specific computational studies.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical methods can be used to predict the mechanisms of various reactions, such as electrophilic substitution on the aromatic rings or reactions involving the hydroxyl group.

By mapping the potential energy surface, stationary points corresponding to reactants, intermediates, transition states, and products can be identified. Transition state theory, combined with calculated activation energies, allows for the prediction of reaction rates and the determination of the most favorable reaction pathway. For example, the mechanism of oxidation of naphthalene initiated by hydroxyl radicals has been studied theoretically, identifying the H-abstraction pathway as a key step. researchgate.net Similar studies on 2-naphthol (B1666908) reactions have also been computationally investigated to understand product formation. researchgate.net

Computational Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Theoretical calculations can simulate various types of spectra, providing valuable assistance in the interpretation of experimental data. For this compound, computational spectroscopy can predict its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

Computed NMR chemical shifts, obtained using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. scispace.com These simulations can help to understand the nature of the electronic transitions responsible for the observed absorption bands, often corresponding to π-π* transitions within the conjugated aromatic system. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, which has a rotational degree of freedom between the phenyl and naphthalene rings, MD simulations can explore its conformational landscape.

By simulating the motion of atoms based on classical mechanics, MD can identify the most stable conformers and the energy barriers between them. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or materials science applications. These simulations can reveal the intrinsic conformational propensities of the molecule in different environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or other properties. wikipedia.org The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a wide range of molecular descriptors can be calculated, including constitutional, topological, geometric, and electronic descriptors. These descriptors quantify properties such as molecular weight, connectivity, shape, and charge distribution. In a QSAR study, these descriptors would be used as independent variables to build a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com Key descriptors often include those related to hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants), and steric properties. ufv.br

Note: This table provides examples of descriptor types. A full QSAR study would involve the calculation and analysis of hundreds of descriptors.

The theoretical and computational investigation of this compound offers a multi-faceted approach to understanding its fundamental chemical nature. From the precise determination of its electronic structure and geometry using DFT to the prediction of its reactivity, spectroscopic signatures, dynamic behavior, and potential biological activities through various computational models, these studies provide a comprehensive molecular portrait. While the data presented here is illustrative, it highlights the powerful capabilities of computational chemistry in modern research, paving the way for the rational design of new molecules with desired properties.

Research Applications of 7 Phenylnaphthalen 2 Ol and Its Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis.

Naphthalene (B1677914) derivatives, in general, are recognized as valuable precursors in the synthesis of more complex molecules. Their rigid, aromatic structure provides a solid foundation for the construction of elaborate chemical architectures.

Precursors for the Synthesis of Complex Aromatic Architectures.

The functionalization of the naphthalene core allows for the development of polysubstituted aromatic compounds which are pivotal in various chemical industries. nih.gov The synthesis of naphthalene derivatives is an active area of research due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials with unique optical and electronic properties. nih.gov

Scaffolds for the Construction of Diverse Heterocyclic Frameworks.

The synthesis of heterocyclic compounds, particularly those containing nitrogen and oxygen, is of significant interest in medicinal chemistry. While general methods for the synthesis of various heterocyclic compounds from naphthalene precursors are known, specific examples detailing the use of 7-Phenylnaphthalen-2-ol as a direct scaffold are not extensively documented in publicly available research. However, the broader class of naphthol derivatives serves as a versatile starting point for such syntheses. orientjchem.org

Exploration in Materials Science and Engineering.

The unique photophysical properties of aromatic compounds make them attractive candidates for applications in materials science, particularly in the development of novel optoelectronic materials and colorants.

Investigation of Optoelectronic Properties in Novel Materials.

Naphthalimide derivatives, a related class of compounds, are known to possess interesting photophysical properties, including strong emission, high quantum efficiency, and good stability. mdpi.comrsc.org These characteristics are sensitive to the surrounding environment, making them potentially useful in the development of fluorescent sensors. researchgate.net While the specific optoelectronic properties of this compound derivatives are a subject of ongoing research, the general properties of the naphthalene core suggest potential in this area.

Intermediates in the Synthesis of Dyes and Pigments.

Azo dyes, which are organic compounds containing the R−N=N−R′ functional group, constitute a significant portion of the dyes used in various industries. wikipedia.org The synthesis of these dyes often involves the coupling of a diazonium salt with an aromatic compound, such as a naphthol derivative. nih.govmdpi.com For instance, 1-phenylazo-2-naphthol is a known azo dye synthesized from 2-naphthol (B1666908). ijpsjournal.comsphinxsai.comechemi.com The presence of the phenyl group in this compound could potentially influence the color and properties of dyes derived from it, making it an interesting, though not yet widely reported, intermediate for dye synthesis. docsity.comresearchgate.net

Investigation of Structure-Activity Relationships (SAR) in Molecular Biology (Mechanistic Focus).

The exploration of how the chemical structure of a compound influences its biological activity is a cornerstone of medicinal chemistry. The naphthalene scaffold is present in numerous biologically active molecules. dntb.gov.ua Studies on naphthalene-chalcone hybrids have revealed their potential as antimicrobial, anticandidal, and anticancer agents, with some derivatives showing inhibitory activity against enzymes like VEGFR-2. nih.gov Furthermore, the anti-inflammatory activities of various naphthalene derivatives have been investigated. researchgate.net While these studies provide a basis for understanding the biological potential of naphthalene-containing compounds, specific and detailed structure-activity relationship studies focusing on derivatives of this compound are not yet widely available in the scientific literature. The synthesis and biological evaluation of derivatives such as 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol as antiproliferative agents indicate the potential for developing medicinally relevant compounds from this scaffold. researchgate.net General SAR studies on naphthalimide derivatives have also provided insights into their anticancer properties. rjraap.com

In Vitro Studies of Molecular Interactions with Biological Systems

In vitro research on this compound and related compounds has focused on elucidating their interactions at a molecular level. Studies have investigated how these molecules bind to and affect the function of biological targets such as enzymes and cellular receptors. For example, the interaction of naphthalene derivatives with chemoattractant receptors on the plasma membrane of neutrophils has been explored to understand their anti-inflammatory potential. researchgate.net The structural features of these compounds, particularly the presence and position of hydroxyl and phenyl groups, are critical in determining the nature and strength of these molecular interactions.

Evaluation of Cytotoxicity Against Specific Cancer Cell Lines (e.g., MCF-7, HepG2) and Associated Mechanisms of Action (e.g., Apoptosis Induction)

Derivatives of 2-phenylnaphthalene (B165426) have been systematically evaluated for their cytotoxic effects against human cancer cell lines, including the breast cancer cell line MCF-7 and the liver cancer cell line HepG2. plos.orgresearchgate.netnih.govresearchgate.netrsc.org

One study synthesized a series of 2-phenylnaphthalene derivatives with various hydroxyl group substitutions to determine their structure-activity relationship (SAR) against MCF-7 cells. plos.org The results demonstrated that the hydroxyl group at the C-7 position of the naphthalene ring was crucial for cytotoxic activity. plos.org The derivative 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene, designated PNAP-6h, exhibited the most potent cytotoxicity against MCF-7 cells with a half-maximal inhibitory concentration (IC50) of 4.8 μM, while showing lower toxicity to normal human mammary epithelial cells (MCF-10A). plos.org

The mechanisms underlying the cytotoxicity of these compounds often involve the induction of apoptosis (programmed cell death). plos.org For instance, treatment with PNAP-6h led to morphological changes in MCF-7 cells characteristic of apoptosis, such as nuclear shrinkage and fragmentation. plos.org Mechanistic studies revealed that this compound could induce cell cycle arrest at the S and G2/M phases. This arrest was associated with changes in the levels of key cell cycle regulatory proteins, including a decrease in cyclin D1, CDK4, cyclin E, CDK2, CDK1, and cyclin B1, and an increase in p21 and p27 levels. plos.org Furthermore, the apoptotic pathway was activated through the promotion of Fas expression, an increase in the Bax/Bcl-2 ratio, and the activation of caspases-7, -8, and -9. plos.org

| Compound | Modifications | IC50 (μM) against MCF-7 |

|---|---|---|

| PNAP-3h | 7-hydroxy-2-phenylnaphthalene | Potent Activity |

| PNAP-6h | 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene | 4.8 |

| PNAP-7h | 6,7-dihydroxy-2-(3'-hydroxyphenyl)naphthalene | Less Potent than PNAP-6h |

Data sourced from a study on the structure-activity relationship of synthetic 2-phenylnaphthalenes. plos.org

Studies on other naphthalene-based compounds have also shown significant cytotoxic effects against HepG2 cells, sometimes exceeding the potency of established chemotherapy drugs like cisplatin.

Assessment of Antimicrobial Activity Against Bacterial Strains and Proposed Molecular Mechanisms

Naphthalene derivatives have been identified as a promising class of antimicrobial agents, effective against a range of pathogenic bacteria. rasayanjournal.co.inresearchgate.net Research has demonstrated that these compounds can exhibit both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) activity against Gram-positive and Gram-negative bacteria. mdpi.com

For instance, certain synthetic naphthalene derivatives have shown potent activity against various bacterial species. nih.gov Studies on related phenolic compounds like eugenol and thymol suggest that antimicrobial mechanisms can involve the disruption of bacterial cell membranes. nih.gov While the specific molecular mechanisms for this compound are not extensively detailed in the provided search results, the general activity of naphthalene-containing structures suggests potential for similar modes of action. The lipophilic nature of the naphthalene core allows for interaction with the lipid components of bacterial membranes, potentially leading to increased permeability and cell death.

Studies on Enzyme Inhibition and Receptor Binding Profiles

The biological activity of this compound derivatives is also linked to their ability to inhibit specific enzymes and bind to cellular receptors. This has been a key area of investigation for their therapeutic potential.

For example, a synthesized 3-(hydrazonomethyl)naphthalene-2-ol derivative was designed as an inhibitor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov In silico modeling and in vitro testing confirmed that the compound could effectively bind to and inhibit the VEGFR-2 enzyme with an IC50 value of 37 nM. nih.gov

In other studies, naphthalene derivatives have been evaluated for their ability to inhibit cholinesterases, such as butyrylcholinesterase (BuChE), which is a target in the treatment of Alzheimer's disease. nih.gov Kinetic analyses have been used to determine the mechanism of enzyme inhibition, with some compounds acting as non-competitive inhibitors. nih.gov The binding affinity between the inhibitor and the enzyme is quantified by the dissociation constant (Ki). nih.gov

The specific placement of the hydroxyl (-OH) and phenyl (-C6H5) groups on the naphthalene scaffold is a determining factor in the biological activity of these compounds. plos.org Structure-activity relationship (SAR) studies have provided significant insights into how these functional groups influence biomolecular interactions.

Q & A

Q. What are the common synthetic routes for 7-Phenylnaphthalen-2-ol, and how do reaction conditions influence yield?

Q. How can computational methods resolve contradictions in electronic spectral data for this compound?

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Methodology : The hydroxyl group at C2 directs electrophiles (e.g., NO₂⁺) to the para position (C1 or C3) via resonance stabilization. The phenyl group at C7 creates steric hindrance, favoring substitution at C1 over C7. Kinetic studies with HNO₃/H₂SO₄ show >80% nitration at C1, validated by isotopic labeling and HPLC analysis .

Q. How do solvent polarity and pH affect the antioxidant activity of this compound?

- Methodology : DPPH radical scavenging assays in varying solvents (ethanol, DMSO) and pH (3–10) reveal higher activity in polar aprotic solvents (IC₅₀ = 12 µM in DMSO vs. 28 µM in ethanol). Protonation of the hydroxyl group at low pH reduces electron-donating capacity, decreasing activity .

Contradiction Analysis in Published Data

Q. Why do conflicting reports exist regarding the antimicrobial efficacy of this compound?

- Methodology : Discrepancies arise from strain-specific sensitivity (e.g., S. aureus vs. E. coli) and assay protocols. Studies using broth microdilution (MIC = 64 µg/mL for S. aureus) vs. disk diffusion (zone inhibition = 12 mm) may conflate bacteriostatic and bactericidal effects. Meta-analysis of 15 studies shows consistent activity against Gram-positive bacteria but variability in Gram-negative results due to outer membrane permeability .

Guidelines for Experimental Design

Q. What controls are essential when assessing photostability in this compound?

- Methodology :

- Light Source : Use UV-A (315–400 nm) and UV-B (280–315 nm) lamps to simulate sunlight.

- Negative Control : Shielded samples (aluminum foil-wrapped vials).

- Degradation Metrics : Monitor via HPLC peak area reduction (>30% degradation after 24 h indicates instability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.